N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Imidazole Intermediate: The starting material, 2-methylimidazole, is alkylated with an appropriate alkyl halide (e.g., 2-bromoethylamine) under basic conditions to form the intermediate N-(2-aminoethyl)-2-methylimidazole.
Coupling with Benzoyl Chloride: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group and the methyl substitution on the imidazole ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-10-18-6-8-20(10)9-7-19-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZBURICNPTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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